![molecular formula C12H14N4OS B11713990 (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11713990.png)
(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring and a hydrazone linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the final thiazolidinone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized thiazolidinone compounds.
Scientific Research Applications
(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its biological activities are being explored for therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Other thiazolidinone derivatives : These compounds share the thiazolidinone ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
The uniqueness of (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one lies in its specific hydrazone linkage and dimethylamino substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H14N4OS |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(2E)-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H14N4OS/c1-16(2)10-5-3-9(4-6-10)7-13-15-12-14-11(17)8-18-12/h3-7H,8H2,1-2H3,(H,14,15,17)/b13-7- |
InChI Key |
AOFVYOCIKCHIBD-QPEQYQDCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\N=C\2/NC(=O)CS2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol](/img/structure/B11713908.png)
![2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11713909.png)
![16-(1-Hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B11713910.png)
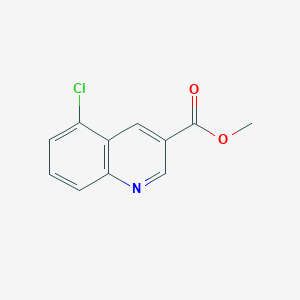
![N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide](/img/structure/B11713916.png)
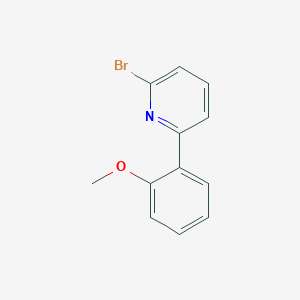
![N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11713930.png)
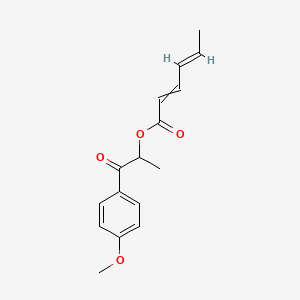
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
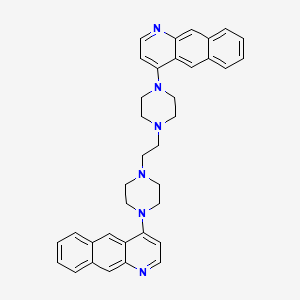
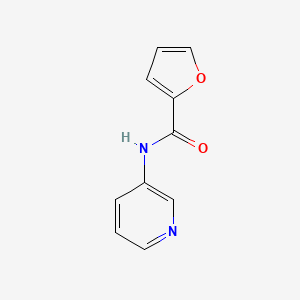
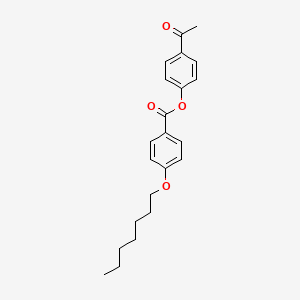
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)
